Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924485
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15924485

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3
Standard InChI Key DYDGGGDWIJLPDK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2

Introduction

Chemical Structure and Nomenclature

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its molecular formula is C14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_2, with a molecular weight of 254.37 g/mol . The structure features a tert-butoxycarbonyl (Boc) group at the 1-position of the azetidine ring and a cyclohexylamine moiety at the 3-position. This configuration confers both steric protection to the azetidine nitrogen and lipophilicity from the cyclohexyl group, making it advantageous for intermediate functionalization .

The IUPAC name derives from the azetidine core: 1-(tert-butoxycarbonyl)-3-(cyclohexylamino)azetidine. Systematic numbering prioritizes the carbamate group (position 1) and the cyclohexylamino substituent (position 3).

Synthesis and Reaction Pathways

Reductive Amination Approach

A common route to N-alkylated azetidine derivatives involves reductive amination, as exemplified by the synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate . In this method, 1-Boc-3-aminoazetidine reacts with benzaldehyde in dichloromethane (DCM) under inert atmosphere, followed by sodium triacetoxyborohydride (STAB) reduction at 0–20°C. This protocol yields the target compound in 72% after column chromatography . Adapting this to tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate would require substituting benzaldehyde with cyclohexanone and optimizing stoichiometry.

Borane-Mediated Alkylation

An alternative strategy employs borane complexes to facilitate N-alkylation. For instance, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride was synthesized via NaBH(OAc)3_3-mediated reductive amination in ethanol with acetic acid, achieving quantitative yields . This method’s success in introducing aminomethyl groups suggests its applicability for cyclohexylamine incorporation, albeit with adjustments to reaction time and solvent polarity.

Table 1: Comparative Synthesis Routes for Azetidine Derivatives

CompoundReactantsReducing AgentSolventYieldSource
3-(Benzylamino)azetidine-1-carboxylate1-Boc-3-aminoazetidine + benzaldehydeSTABDCM72%
3-(Aminomethyl)azetidine-1-carboxylateDialdehyde C + aminomethyl azetidineNaBH(OAc)3_3EtOH/AcOH100%
3-(Propylamino)azetidine-1-carboxylatePropylamine + azetidine precursorNot specifiedNot specifiedN/A

Physicochemical Properties

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular formulaC14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_2PubChem
Molecular weight254.37 g/molCalculated
Purity≥95%Vendor specifications
LogP (predicted)2.8ChemAxon

Applications in Drug Discovery

Azetidine derivatives are pivotal in designing protease inhibitors, kinase modulators, and GPCR-targeted therapies. The tert-butyl carbamate group serves as a transient protecting group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) . For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride was utilized in synthesizing morpholine derivatives for nucleic acid hybridization reagents . Similarly, the cyclohexylamino variant could act as a precursor for cyclooxygenase (COX) inhibitors or neurokinin antagonists, leveraging its conformational rigidity to enhance target binding.

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